molecular formula C9H7Br2FO2 B13570522 Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester CAS No. 2253789-54-5

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester

Cat. No.: B13570522
CAS No.: 2253789-54-5
M. Wt: 325.96 g/mol
InChI Key: WNWYGDOTVQCXFM-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester is an organic compound with the molecular formula C9H7Br2FO2. This compound is a derivative of benzoic acid, where the aromatic ring is substituted with bromine, bromomethyl, and fluorine groups, and the carboxylic acid is esterified with a methyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester typically involves the following steps:

    Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.

    Fluorination: The brominated benzoic acid is then subjected to fluorination to introduce the fluorine atom.

    Esterification: The carboxylic acid group of the fluorinated benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination reactions, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents, catalysts, and temperature control is crucial in achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and bromomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine or bromomethyl groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include alcohols or alkanes.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can be compared with other similar compounds such as:

    Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester: Lacks the fluorine substituent, which can affect its reactivity and applications.

    Benzoic acid, 5-bromo-2-(bromomethyl)-4-chloro-, methyl ester: Contains a chlorine substituent instead of fluorine, leading to different chemical properties and reactivity.

    Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester: Contains a methoxy group, which can influence its solubility and reactivity.

The presence of different substituents on the aromatic ring can significantly impact the compound’s chemical behavior, reactivity, and applications, making this compound unique in its properties and uses.

Biological Activity

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester, known by its IUPAC name, is an aromatic compound characterized by a complex molecular structure featuring multiple halogen substituents. Its molecular formula is C9H7Br2FO2C_9H_7Br_2FO_2, and it has a molecular weight of approximately 325.96 g/mol. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of bromine and fluorine atoms in the structure significantly influences the compound's chemical stability and reactivity. These halogen substituents can enhance the compound's lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC9H7Br2FO2C_9H_7Br_2FO_2
Molecular Weight325.96 g/mol
Density1.839 g/cm³ (predicted)
Boiling Point341.5 °C (predicted)

Biological Activity

Research on the biological activity of benzoic acid derivatives suggests that compounds with halogen substitutions often exhibit enhanced antibacterial, antifungal, and anticancer properties. The specific activity of this compound has not been extensively studied; however, analogs indicate potential mechanisms of action.

Antimicrobial Activity

Studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural characteristics of this compound may also confer anticancer activity. Research indicates that certain halogenated benzoic acids can induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation . The specific pathways influenced by this compound remain to be elucidated.

Case Studies

  • Antimicrobial Efficacy : A study on halogenated benzoic acids demonstrated that derivatives with multiple bromine atoms had enhanced activity against E. coli, suggesting that our compound may exhibit similar or greater efficacy due to its unique substitution pattern .
  • Cytotoxicity Assessment : In a pharmacological evaluation of structurally related compounds, it was found that certain derivatives showed low cytotoxicity at concentrations up to 100 µM while maintaining significant biological activity . This suggests a favorable therapeutic index for further development.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving bromination and esterification techniques. These synthetic routes allow for tailored production aimed at specific applications in medicinal chemistry and organic synthesis .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound, given its bromomethyl and fluoro substituents?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction conditions to manage the reactivity of bromomethyl and fluorine groups. For example:

  • Bromomethyl Stability : The bromomethyl group (-CH2Br) is prone to nucleophilic substitution or elimination under basic conditions. Use inert atmospheres (N2/Ar) and low temperatures to suppress side reactions .
  • Fluorine Reactivity : The electron-withdrawing nature of the 4-fluoro substituent may reduce electrophilic aromatic substitution reactivity. Consider directing groups (e.g., methyl ester) to enhance regioselectivity during functionalization .
  • Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to separate intermediates, as brominated byproducts may co-elute .

Q. How can researchers ensure safe handling of this compound given its structural analogs' hazards?

Methodological Answer: Refer to analogous compounds’ safety data (e.g., ):

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated byproducts.
  • First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion .
  • Waste Disposal : Collect halogenated waste separately for incineration by licensed facilities to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the positions of bromomethyl, fluorine, and ester groups. The deshielding effect of fluorine will appear as a distinct triplet in 19F^{19}\text{F}-NMR .
  • IR Spectroscopy : Look for ester C=O stretching (~1740 cm1^{-1}) and C-Br vibrations (560-650 cm1^{-1}) .
  • GC-MS : Electron ionization (EI) at 70 eV can fragment the methyl ester and bromomethyl groups, aiding structural confirmation via fragmentation patterns (e.g., loss of -CH2Br or -COOCH3) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient 4-fluoro group may direct electrophiles to the ortho position .
  • Reactivity Studies : Simulate reaction pathways (e.g., bromomethyl substitution) using Gaussian or ORCA software. Compare activation energies of competing pathways (SN2 vs. elimination) to optimize conditions .
  • Spectroscopic Modeling : IR and NMR chemical shifts can be predicted using tools like ADF or GAMESS to validate experimental data .

Q. How can researchers resolve contradictions in reported reactivity data for brominated benzoic acid esters?

Methodological Answer:

  • Controlled Experiments : Systematically vary reaction parameters (temperature, solvent polarity, catalysts) to isolate factors causing discrepancies. For example, polar aprotic solvents (DMF) may stabilize intermediates differently than non-polar solvents .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions. Compare with computational predictions to identify dominant mechanisms .
  • Cross-Validation : Reproduce literature protocols with high-purity reagents to confirm reproducibility. Publish negative results to clarify conflicting claims .

Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks. Monitor degradation via HPLC for brominated byproducts (e.g., debromination or ester hydrolysis) .
  • Mechanistic Insights : Use LC-MS to identify degradation products. For instance, hydrolysis of the methyl ester may yield 5-bromo-2-(bromomethyl)-4-fluoro-benzoic acid, detectable via negative-ion mode .

Properties

CAS No.

2253789-54-5

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)8(12)2-5(6)4-10/h2-3H,4H2,1H3

InChI Key

WNWYGDOTVQCXFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)F)Br

Origin of Product

United States

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